
4-Thiazolemethanethiol, 2-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolemethanethiol, 2-amino- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiol derivative of thiazole, which has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-Thiazolemethanethiol, 2-amino- is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
生化学的および生理学的効果
4-Thiazolemethanethiol, 2-amino- has been shown to have a variety of biochemical and physiological effects. This compound has been demonstrated to have antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body. Additionally, 4-Thiazolemethanethiol, 2-amino- has been shown to have antimicrobial activity, which may help to prevent the growth of harmful bacteria and other microorganisms.
実験室実験の利点と制限
One of the main advantages of using 4-Thiazolemethanethiol, 2-amino- in lab experiments is its well-documented synthesis method. This compound is also relatively stable and can be easily stored for future use. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the study of 4-Thiazolemethanethiol, 2-amino-. One area of research is the investigation of its potential use in the treatment of cancer and other diseases. This compound has been shown to have anticancer activity in vitro, and further studies are needed to determine its potential use in vivo. Another area of research is the investigation of its potential use as an antioxidant and anti-inflammatory agent. This compound has been shown to have these activities in vitro, and further studies are needed to determine its potential use in vivo. Finally, the synthesis of new derivatives of 4-Thiazolemethanethiol, 2-amino- may lead to the discovery of compounds with even greater biological activity.
合成法
The synthesis of 4-Thiazolemethanethiol, 2-amino- involves the reaction of thioamide with a thiol reagent. This reaction results in the formation of a thiazole ring, which is then further modified to produce the final product. The synthesis of this compound has been well-documented in the literature, and several methods have been developed for its preparation.
科学的研究の応用
4-Thiazolemethanethiol, 2-amino- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use in the treatment of cancer and other diseases.
特性
CAS番号 |
105408-34-2 |
|---|---|
製品名 |
4-Thiazolemethanethiol, 2-amino- |
分子式 |
C4H6N2S2 |
分子量 |
146.2 g/mol |
IUPAC名 |
(2-amino-1,3-thiazol-4-yl)methanethiol |
InChI |
InChI=1S/C4H6N2S2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) |
InChIキー |
FJCTZEUCKJHCKW-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)CS |
正規SMILES |
C1=C(N=C(S1)N)CS |
同義語 |
4-Thiazolemethanethiol,2-amino-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




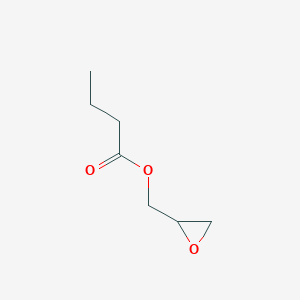
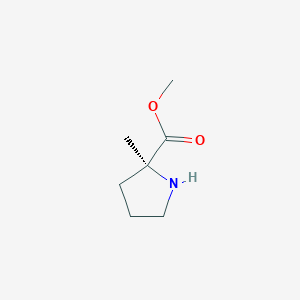
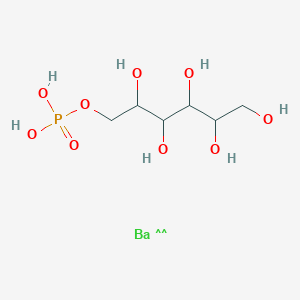
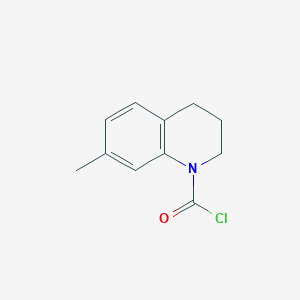

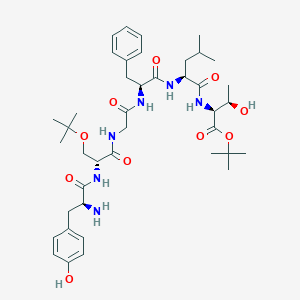
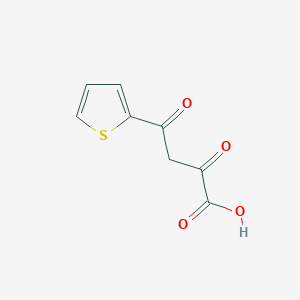
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
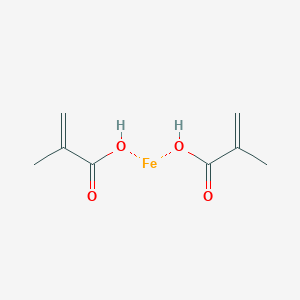

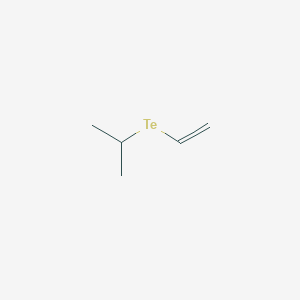
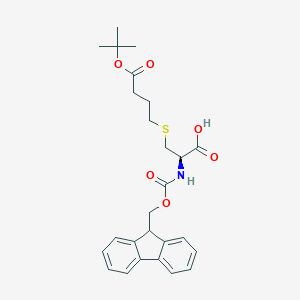
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)